molecular formula C9H8F2O2 B13326575 2-Fluoro-2-(3-fluorophenyl)propanoic acid

2-Fluoro-2-(3-fluorophenyl)propanoic acid

Cat. No.: B13326575
M. Wt: 186.15 g/mol
InChI Key: VJPHIAUENXHQSN-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8FO2 It is a derivative of propanoic acid, where the hydrogen atoms on the second carbon are replaced by fluorine atoms and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of 2-Fluoro-2-(3-fluorophenyl)propanoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Fluoro-2-(3-fluorophenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of aminopeptidase, binding to the active site of the enzyme and preventing the hydrolysis of peptides . This inhibition can affect various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(3-fluorophenyl)propanoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these fluorine atoms can enhance its ability to interact with molecular targets and improve its stability in various chemical reactions.

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2-fluoro-2-(3-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8F2O2/c1-9(11,8(12)13)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,13)

InChI Key

VJPHIAUENXHQSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)(C(=O)O)F

Origin of Product

United States

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